N,2-Dimethylpyridin-3-amine dihydrochloride
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Overview
Description
N,2-Dimethylpyridin-3-amine dihydrochloride: is a chemical compound with the molecular formula C7H10N2·2HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyridin-3-amine dihydrochloride typically involves the methylation of pyridin-3-amine. One common method includes the reaction of pyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-methylpyridin-3-amine.
Reduction: Formation of N,2-dimethylpyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,2-Dimethylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes.
Comparison with Similar Compounds
2-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis.
N-Methylpyridin-3-amine: A related compound with similar properties but different reactivity.
Uniqueness: N,2-Dimethylpyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,2-dimethylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-7(8-2)4-3-5-9-6;;/h3-5,8H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTMLFSDZQGFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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